
3-羟脯氨酸
描述
Synthesis Analysis
The synthesis of 3-Hydroxyproline and its derivatives has been a subject of research, aiming at understanding its role in biological systems and potential applications. For instance, the synthesis of (hydroxyproline-proline-glycine)10 demonstrates the influence of hydroxyproline on the thermal stability of collagen-like triple helices (Inouye et al., 1982). Additionally, the synthesis of 3-fluoro-4-hydroxyprolines highlights the stereoselective recognition by the VHL E3 ubiquitin ligase, showing the intricate balance between modification and molecular recognition (Testa et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-Hydroxyproline and its impact on the conformation of peptides and proteins has been explored through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and computational modeling. The modification of proline by hydroxylation and fluorination affects its ring pucker and amide bond configuration, which in turn influences the molecular recognition and interaction with biological systems (Testa et al., 2018).
Chemical Reactions and Properties
Hydroxyproline undergoes various chemical reactions that are significant for its role in biological processes, such as the hydroxylation of proline during collagen synthesis. Studies have explored the mechanisms and intermediates involved in these reactions, providing insights into the biochemical pathways that regulate collagen formation and stability (Prockop et al., 1964).
Physical Properties Analysis
The physical properties of 3-Hydroxyproline, including its optical rotation and thermal stability, are critical for its function in the triple-helical structure of collagen. The presence of hydroxyproline decreases the melting temperature of the collagen triple helix, indicating its influence on the physical stability of collagen fibers (Inouye et al., 1982).
Chemical Properties Analysis
The chemical properties of 3-Hydroxyproline, such as its reactivity and interaction with other molecules, are fundamental to its biological roles. The modification of proline to hydroxyproline is crucial for collagen stability and has implications for the pathogenesis of various diseases. Elevated or decreased levels of hydroxyproline are associated with specific pathological conditions, making it a potential biochemical marker (Srivastava et al., 2016).
科学研究应用
酶表征和胶原合成
3-羟脯氨酸因其在胶原合成中的作用而受到研究。Risteli、Tryggvason 和 Kivirikko (1977) 进行的一项研究重点关注大鼠肾皮质中发现的促脯氨酸 3-羟化酶,该酶负责 3-羟脯氨酸的形成。他们发现这种酶具有独特的特性和底物,表明它与促脯氨酸 4-羟化酶(另一种参与胶原形成的酶)是不同的 (Risteli、Tryggvason 和 Kivirikko,1977 年)。
疾病发病机制中的生物标志物潜力
由于 3-羟脯氨酸在胶原稳定性和合成中的重要作用,它被提议作为一种生化标志物。Srivastava 等人 (2016 年) 综述了使用羟脯氨酸作为标志物来了解包括移植物抗宿主病和白癜风在内的各种疾病的发病机制和治疗的潜力。他们注意到某些疾病中羟脯氨酸水平升高,突出了其在医学研究中的重要性 (Srivastava 等人,2016 年)。
胶原代谢和组织研究
对含有羟脯氨酸的胶原代谢的研究已在各种组织中进行。Orlowski (1976) 研究了 H3-脯氨酸(羟脯氨酸的前体)在不同组织(包括大鼠牙周组织)中的掺入,以了解这些组织中的胶原代谢 (Orlowski,1976 年)。
分子特性和合成
羟脯氨酸的分子特性,包括其异构体(如 3-羟脯氨酸),一直是研究的主题。例如,Testa 等人 (2018 年) 探索了氟羟脯氨酸的合成和性质,阐明了羟脯氨酸的立体化学及其在药物化学中的意义 (Testa 等人,2018 年)。
在癌症研究中的应用
3-羟脯氨酸已在癌症研究中得到研究。Saito 等人 (2010 年) 开发了一种 ELISA 方法来测量尿液 3-羟脯氨酸肽,他们认为这可能有助于癌症筛查,因为 3-羟脯氨酸参与了癌症侵袭过程中的基底膜破坏 (Saito 等人,2010 年)。
作用机制
- When tissues like skin, bone, or cartilage are damaged, 3-Hydroxyproline is essential for repairing the affected area .
- By promoting proper collagen assembly, 3-Hydroxyproline ensures the integrity and strength of connective tissues .
- 3-Hydroxyproline is metabolized via the 3-hydroxyproline epimerase pathway, which occurs in animal tissues, bacteria, archaea, and Trypanosoma .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
安全和危害
未来方向
Future research directions include quantifying interorgan metabolism of hydroxyproline in animals using isotope technologies and studying dietary, hormonal, and epigenetic regulation of OH-POX expression at transcriptional and translational levels . The specific nature of the Gly-3Hyp-4Hyp tripeptide and its potential for health promotion and disease treatment have also been highlighted .
生化分析
Biochemical Properties
3-Hydroxyproline plays a crucial role in biochemical reactions, particularly in the stabilization of collagen. The hydroxylation of proline to form 3-Hydroxyproline is catalyzed by the enzyme prolyl hydroxylase. This modification enhances the thermal stability of collagen by promoting hydrogen bonding and maintaining the triple helical structure. 3-Hydroxyproline interacts with various biomolecules, including collagen and elastin, contributing to the mechanical strength and elasticity of connective tissues .
Cellular Effects
3-Hydroxyproline influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of collagen synthesis and degradation, impacting the overall turnover of extracellular matrix components. The presence of 3-Hydroxyproline in collagen can affect cell adhesion, migration, and proliferation by interacting with cell surface receptors and signaling molecules . Additionally, it plays a role in the cellular response to oxidative stress by scavenging reactive oxygen species .
Molecular Mechanism
At the molecular level, 3-Hydroxyproline exerts its effects through specific binding interactions with biomolecules. The hydroxylation of proline residues in collagen by prolyl hydroxylase is a critical step in collagen biosynthesis. This modification enhances the stability of the collagen triple helix by promoting hydrogen bonding and maintaining the structural integrity of the protein . The presence of 3-Hydroxyproline also influences the activity of enzymes involved in collagen degradation, such as matrix metalloproteinases, by modulating their binding affinity and catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyproline can vary over time. The stability and degradation of 3-Hydroxyproline in collagen are influenced by factors such as temperature, pH, and enzymatic activity. Studies have shown that the hydroxylation of proline residues to form 3-Hydroxyproline is a dynamic process that can be regulated by cellular and environmental conditions . Long-term effects of 3-Hydroxyproline on cellular function have been observed in in vitro and in vivo studies, including changes in collagen synthesis, cell proliferation, and tissue remodeling .
Dosage Effects in Animal Models
The effects of 3-Hydroxyproline vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of 3-Hydroxyproline can enhance collagen synthesis and improve tissue repair . High doses of 3-Hydroxyproline may lead to adverse effects, such as tissue fibrosis and impaired wound healing . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of 3-Hydroxyproline in animal models .
Metabolic Pathways
3-Hydroxyproline is involved in several metabolic pathways, including the proline hydroxylation pathway and the collagen biosynthesis pathway. The hydroxylation of proline to form 3-Hydroxyproline is catalyzed by prolyl hydroxylase, which requires molecular oxygen and ascorbate as cofactors . This modification is essential for the stability and function of collagen. Additionally, 3-Hydroxyproline can be further metabolized to glycine and pyruvate through the action of specific enzymes, contributing to the overall metabolic flux and energy production in cells .
Transport and Distribution
The transport and distribution of 3-Hydroxyproline within cells and tissues are mediated by specific transporters and binding proteins. In collagen-producing cells, 3-Hydroxyproline is synthesized in the endoplasmic reticulum and transported to the extracellular matrix, where it is incorporated into collagen fibers . The distribution of 3-Hydroxyproline in tissues is influenced by factors such as tissue type, developmental stage, and physiological conditions . The accumulation of 3-Hydroxyproline in collagen-rich tissues, such as skin, tendons, and bones, contributes to their mechanical properties and structural integrity .
Subcellular Localization
3-Hydroxyproline is primarily localized in the extracellular matrix, where it is incorporated into collagen fibers. The hydroxylation of proline residues to form 3-Hydroxyproline occurs in the endoplasmic reticulum, followed by the transport of hydroxylated collagen to the Golgi apparatus for further processing and secretion . The subcellular localization of 3-Hydroxyproline is essential for its function in collagen biosynthesis and stabilization. Post-translational modifications, such as hydroxylation and glycosylation, play a crucial role in directing 3-Hydroxyproline to specific compartments and organelles within the cell .
属性
IUPAC Name |
(2S)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-BKLSDQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276427 | |
| Record name | 3-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
567-36-2, 14916-76-8 | |
| Record name | 3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-hydroxyproline (3Hyp) and how does it differ from 4-hydroxyproline (4Hyp)?
A: Both 3-hydroxyproline and 4-hydroxyproline are non-standard amino acids formed by the post-translational hydroxylation of proline residues in collagen. While 4Hyp is crucial for collagen triple helix stability and abundant in most collagen types, 3Hyp is much rarer. []
Q2: Where is 3Hyp typically found?
A: 3Hyp is found in various collagen types but is especially prominent in tendon type I collagen and basement membrane collagen IV. [, , ]
Q3: What is the role of 3Hyp in collagen?
A: Although the precise function of 3Hyp remains unclear, research suggests a role in the ordered self-assembly of collagen supramolecular structures. Its presence in specific locations and sequence motifs across different collagen types, often with D-periodic spacing, supports this hypothesis. []
Q4: How does 3Hyp contribute to tendon development?
A: Studies show significant increases in 3Hyp at specific sites in tendon type I collagen during early development, suggesting a role in fibril diameter regulation. [] This increase appears correlated with tissue development rather than aging. []
Q5: Which enzymes are involved in 3Hyp formation?
A: Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3Hyp. Three isoenzymes exist: P3H1, P3H2, and P3H3. []
Q6: What is the role of P3H1 in 3Hyp formation?
A: P3H1 is responsible for the 3Hyp modification at Pro986 in collagen I α1(I) chains. This enzyme requires the coenzyme cartilage-associated protein (CRTAP) for activity. [, ]
Q7: How is P3H2 different from P3H1 in terms of substrate specificity?
A: While P3H1 primarily hydroxylates collagen I, P3H2 appears to favor collagen IV as a substrate. [] P3H2 is highly expressed in tissues rich in basement membranes, further supporting its role in collagen IV modification. []
Q8: How is 3Hyp formation related to human diseases?
A: Mutations in genes encoding P3H1 complex components, including CRTAP and P3H1 itself, can lead to recessive osteogenesis imperfecta (brittle bone disease). [, ] This highlights the importance of 3Hyp, even at a single site, for proper bone development.
Q9: How is 3Hyp related to myopia?
A: Mutations in LEPREL1, the gene encoding P3H2, have been linked to severe nonsyndromic myopia. [] Studies using P3h2-null mice demonstrate significantly reduced 3-hydroxylation in both type I and IV collagens from eye tissues, particularly sclera. [] This suggests that altered collagen prolyl 3-hydroxylation, particularly in sclera, contributes to myopia development.
Q10: Does 3Hyp play a role in cancer?
A: Research suggests a potential role for 3Hyp in cancer, particularly in the context of basement membrane degradation during cancer invasion. Urinary 3-hydroxyproline levels have been investigated as a potential marker for cancer screening. [, ]
Q11: What is the molecular formula and weight of 3Hyp?
A11: The molecular formula of 3-hydroxyproline is C5H9NO3 and its molecular weight is 131.13 g/mol.
Q12: Are there spectroscopic methods to analyze 3Hyp?
A: Yes, techniques like mass spectrometry and infrared ion spectroscopy can be employed to identify and differentiate 3Hyp isomers. [, ] These methods are particularly useful in studying the site occupancy and distribution of 3Hyp within collagen.
Q13: What is the significance of 3Hyp in parasitic organisms?
A: Interestingly, 3Hyp has also been identified in the secreted cathepsin L-like proteinases of the trematode Fasciola hepatica. [] This marks the first report of 3Hyp modifications in any proteinase and raises questions about its physiological function in parasite-host interactions.
Q14: Are there any synthetic routes for producing 3Hyp?
A: Yes, several stereoselective synthetic approaches for producing 3-hydroxyproline and its derivatives have been developed. [, , , ] These methods utilize various strategies, including Sharpless asymmetric epoxidation, reductive cyclization, and samarium diiodide-promoted reactions.
Q15: How does the presence of 3Hyp affect collagen interactions with other molecules?
A: Studies suggest that the presence of 3Hyp in collagen IV significantly influences its interactions with glycoprotein VI and nidogens 1 and 2. [] These findings underscore the importance of 3Hyp in mediating specific protein-protein interactions within the basement membrane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



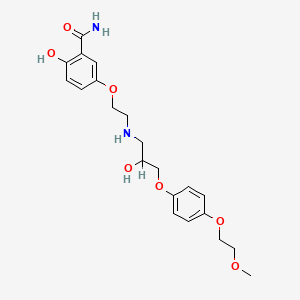
![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)

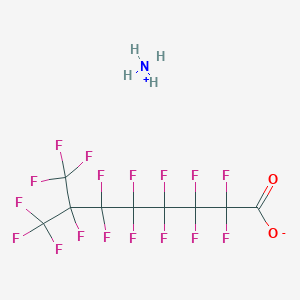

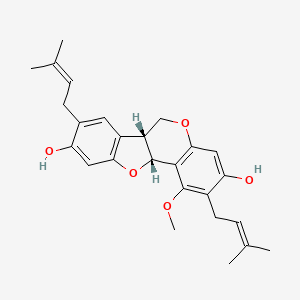

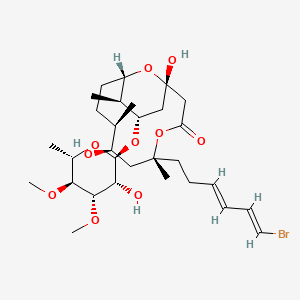
![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)

![3-[(2-Fluorophenyl)methyl]-7-(1-imidazolyl)triazolo[4,5-d]pyrimidine](/img/structure/B1217097.png)

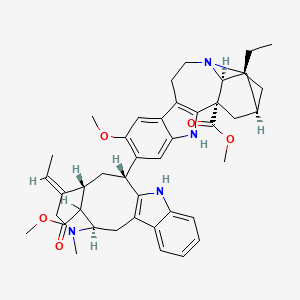
![N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B1217102.png)